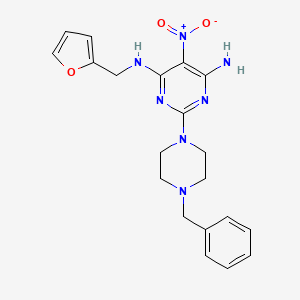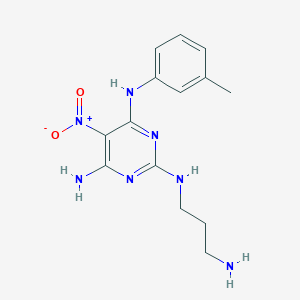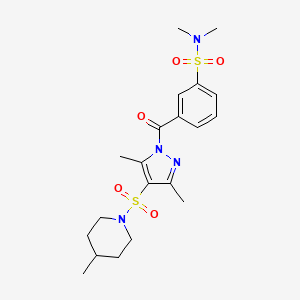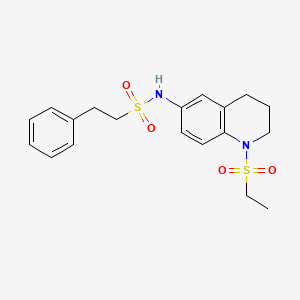![molecular formula C21H30N4O4S B11262390 1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide](/img/structure/B11262390.png)
1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the sulfonyl and piperidine carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring may yield indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring.
Scientific Research Applications
1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxamide: Another indole derivative with carboxamide functionality.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness
1-[(1-Methyl-1H-indol-5-YL)sulfonyl]-N-[2-(morpholin-4-YL)ethyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl and piperidine carboxamide groups enhances its ability to interact with biological targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C21H30N4O4S |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-(1-methylindol-5-yl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H30N4O4S/c1-23-9-6-17-15-19(4-5-20(17)23)30(27,28)25-8-2-3-18(16-25)21(26)22-7-10-24-11-13-29-14-12-24/h4-6,9,15,18H,2-3,7-8,10-14,16H2,1H3,(H,22,26) |
InChI Key |
MLQWEDYNAAJFOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCCC(C3)C(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11262320.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11262322.png)
![8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11262326.png)
![1-(2-ethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262335.png)

![3-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11262346.png)
![1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262348.png)

![4-chloro-N-{2-[6-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B11262363.png)




